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molecular formula C7H9ClN2O B8774335 5-propyl-1H-imidazole-4-carbonyl Chloride CAS No. 459432-76-9

5-propyl-1H-imidazole-4-carbonyl Chloride

Cat. No. B8774335
M. Wt: 172.61 g/mol
InChI Key: QFTBZLXQAOGJJN-UHFFFAOYSA-N
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Patent
US07078528B2

Procedure details

5-Propyl-1H-imidazole-4-carboxylic acid hydrochloride 3 (1.0 g; 5.3 mmol) was added to nitrogen-purged CH3CN (10 mL). Oxalyl chloride (2.5 ml; 29 mmol) was then added, and the mixture was heated to reflux under N2 for 1 h. The brown solution was then allowed to cool, and the product began to precipitate. Ice-cold dry Et2O (30 mL) was added to the reaction flask to complete the precipitation. The green-gold solid was collected by suction filtration, washed with Et2O, and dried under vacuum to afford 0.65 g (71%) of 4. 1H NMR (DMSO-d6): δ 0.90 (t, 3H), 1.70 (m, 2H), 2.90 (t, 2H), 8.70 (s, 1H); 13C NMR (DMSO-d6): δ 13.6, 21.3, 29.4, 118.1, 137.9, 150.46, 155.8.
Name
5-Propyl-1H-imidazole-4-carboxylic acid hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Yield
71%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:5]1[NH:9][CH:8]=[N:7][C:6]=1[C:10]([OH:12])=O)[CH2:3][CH3:4].C(Cl)(=O)C([Cl:16])=O>>[CH2:2]([C:5]1[NH:9][CH:8]=[N:7][C:6]=1[C:10]([Cl:16])=[O:12])[CH2:3][CH3:4] |f:0.1|

Inputs

Step One
Name
5-Propyl-1H-imidazole-4-carboxylic acid hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.C(CC)C1=C(N=CN1)C(=O)O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged CH3CN (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to precipitate
ADDITION
Type
ADDITION
Details
Ice-cold dry Et2O (30 mL) was added to the reaction flask
CUSTOM
Type
CUSTOM
Details
the precipitation
FILTRATION
Type
FILTRATION
Details
The green-gold solid was collected by suction filtration
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=C(N=CN1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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